An In-depth Technical Guide to 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for the novel compound 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of new heterocyclic compounds with potential therapeutic value.
Introduction: The Scientific Rationale
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with a wide range of documented biological activities.[1][2] Derivatives of indazole have been developed as potent inhibitors of various enzymes and receptors, leading to their use as anti-inflammatory, analgesic, and anti-cancer agents.[3][4] The incorporation of a pyrrole moiety, another biologically significant heterocycle, onto the indazole core presents an opportunity to explore novel chemical space and potentially modulate pharmacological activity. The 2,5-dimethyl-1H-pyrrol-1-yl substituent, in particular, can influence the electronic and steric properties of the parent indazole, which may lead to enhanced target binding or improved pharmacokinetic profiles.
This guide will focus on the synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole, a compound for which there is limited information in the public domain, suggesting its novelty. We will propose a robust synthetic pathway, predict its physicochemical and spectral properties, and discuss its potential as a valuable building block in drug discovery programs.
Chemical Structure and Nomenclature
The chemical structure of the target compound is characterized by a 1H-indazole ring system substituted at the 6-position with a 2,5-dimethyl-1H-pyrrol-1-yl group.
Figure 1: Chemical structure of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole.
Systematic IUPAC Name: 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole
Proposed Synthesis: A Paal-Knorr Approach
Given the absence of a documented synthesis for the title compound, we propose a highly efficient and reliable method based on the Paal-Knorr pyrrole synthesis. This classical reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound to form a pyrrole ring. In this case, the readily available 6-amino-1H-indazole will serve as the primary amine, and 2,5-hexanedione will be the 1,4-dicarbonyl component.
Figure 2: Proposed synthetic workflow for 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole.
Step-by-Step Experimental Protocol
Materials:
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2,5-Hexanedione (1.1 eq)
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Glacial Acetic Acid
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Ethanol
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Deionized Water
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Standard laboratory glassware and purification apparatus (e.g., column chromatography setup)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-amino-1H-indazole (1.0 eq) in a minimal amount of glacial acetic acid.
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Addition of Reagent: To the stirred solution, add 2,5-hexanedione (1.1 eq) dropwise at room temperature.
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.
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Isolation of Crude Product: The crude product may precipitate out of the aqueous solution. If so, collect the solid by vacuum filtration and wash with cold water. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers should then be washed with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the chemical structure and known data for similar compounds. These predictions are intended to guide the characterization of the synthesized molecule.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₃N₃ |
| Molecular Weight | 211.27 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 180-200 °C (estimated) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in non-polar solvents. |
| logP | 2.5 - 3.5 (estimated) |
Predicted Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆):
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δ 13.0-13.5 (s, 1H, indazole N-H)
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δ 8.0-8.2 (s, 1H, indazole C3-H)
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δ 7.5-7.8 (m, 2H, indazole aromatic protons)
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δ 7.0-7.2 (m, 1H, indazole aromatic proton)
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δ 5.8-6.0 (s, 2H, pyrrole C3/C4-H)
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δ 1.9-2.1 (s, 6H, pyrrole methyl protons)
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¹³C NMR (100 MHz, DMSO-d₆):
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δ 140-142 (indazole quaternary C)
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δ 133-135 (indazole C3)
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δ 128-130 (pyrrole C2/C5)
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δ 120-125 (indazole aromatic CHs)
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δ 110-115 (indazole aromatic CH)
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δ 105-107 (pyrrole C3/C4)
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δ 12-14 (pyrrole methyl carbons)
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FT-IR (KBr, cm⁻¹):
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3100-3300 (N-H stretching, indazole)
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2900-3000 (C-H stretching, aromatic and aliphatic)
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1600-1620 (C=C stretching, aromatic)
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1450-1550 (N-H bending)
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Mass Spectrometry (ESI+):
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m/z = 212.12 [M+H]⁺
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Potential Applications and Biological Significance
While the specific biological activity of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole is yet to be determined, its structural features suggest several potential areas of investigation for drug development professionals.
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Kinase Inhibition: Many indazole derivatives are known to be potent kinase inhibitors. The introduction of the 2,5-dimethyl-1H-pyrrol-1-yl group could lead to novel interactions within the ATP-binding pocket of various kinases, making this compound a candidate for screening in cancer and inflammatory disease models.
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GPCR Modulation: The indazole core can also serve as a scaffold for ligands of G-protein coupled receptors (GPCRs). The pyrrole substituent may influence the binding affinity and selectivity for specific GPCRs involved in neurological or metabolic disorders.
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Antimicrobial Activity: Both indazole and pyrrole moieties are found in compounds with antimicrobial properties. Therefore, the title compound could be evaluated for its efficacy against a panel of bacterial and fungal strains.
Conclusion
This technical guide has outlined the chemical structure, proposed a detailed synthetic protocol, and predicted the key physicochemical and spectroscopic properties of the novel compound 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole. The proposed Paal-Knorr synthesis offers a straightforward and efficient route to this molecule, starting from commercially available precursors. The predicted properties will be invaluable for the characterization and confirmation of the synthesized compound. Given the rich pharmacology of the indazole scaffold, this novel derivative represents a promising starting point for further investigation in medicinal chemistry and drug discovery programs. The insights provided herein are intended to empower researchers to synthesize and explore the therapeutic potential of this and related compounds.
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(Illustrative Structure)